N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.427. The purity is usually 95%.
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Scientific Research Applications
Catalysis in Organic Synthesis
The compound N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, closely related to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide, has been identified as an effective ligand for copper-catalyzed coupling reactions. It enhances the efficiency of coupling (hetero)aryl halides with 1-alkynes, facilitating the creation of internal alkynes with significant diversity (Chen et al., 2023).
Spiro Compounds in Coordination Chemistry
In coordination chemistry, compounds with 1,4-dioxaspiro[4.5]decane structures have been used to create novel vic-dioxime ligands. These ligands, upon reaction with various metal salts like Co(II), Ni(II), Cu(II), and Zn(II), form complexes with distinct metal-ligand ratios and coordination modes. This versatility highlights the structural and functional adaptability of spiro compounds in forming metal complexes, potentially useful in catalysis and materials science (Canpolat & Kaya, 2004).
Synthesis of Spiroacetals
1,4-Dioxaspiro[4.5]decan structures are core components in the synthesis of spiroacetals, a class of compounds widely used in synthesizing pharmaceutical intermediates, liquid crystals, and insecticides. Their bifunctional nature makes them valuable intermediates in various synthetic pathways, providing a pathway to a range of chemical entities with potential applications in different fields (Feng-bao, 2006).
Structural Studies and Ligand Binding
Structural studies reveal that compounds based on the 1,4-dioxaspiro[4.5]decane framework exhibit a high degree of selectivity and potency as ligands for specific receptors like 5-HT1AR, with potential implications in therapeutic areas. The ability to modulate receptor activity through structural modifications of these spiro compounds underscores their utility in drug design and pharmacological research (Franchini et al., 2014).
Mechanism of Action
Target of Action
The primary target of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide is the receptor interaction protein kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed lytic cell death .
Mode of Action
This compound: interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, which can have therapeutic potential in many human diseases .
Biochemical Pathways
The compound’s action on RIPK1 affects the necroptosis pathway . Necroptosis is a key driver in various inflammatory diseases, and blocking this pathway can alleviate these conditions .
Pharmacokinetics
The pharmacokinetics of This compound The compound’s effectiveness in cellular models suggests it has sufficient bioavailability .
Result of Action
The molecular and cellular effects of This compound ’s action include significant inhibition of RIPK1 . This results in a marked anti-necroptotic effect in cellular models, such as the U937 cell necroptosis model .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The compound’s effectiveness in cellular models suggests it is stable and effective under physiological conditions .
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-13-7-6-8-16(14(13)2)21-18(23)17(22)20-11-15-12-24-19(25-15)9-4-3-5-10-19/h6-8,15H,3-5,9-12H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLBXBUNGJLDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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